molecular formula C10H9BrO3 B7578113 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid

2-[(4-Bromophenoxy)methyl]prop-2-enoic acid

Cat. No. B7578113
M. Wt: 257.08 g/mol
InChI Key: CRDUSYWFHCMWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenoxy)methyl]prop-2-enoic acid, also known as BMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMPPA is a synthetic compound that is used in research to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. In cancer research, 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), an enzyme that plays a role in the regulation of gene expression. Inflammation is regulated by the production of certain cytokines, and 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been shown to inhibit the production of these cytokines. In neurological disorders, 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been studied for its potential use in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been shown to induce apoptosis in cancer cells, leading to their death. Inflammation is regulated by the production of cytokines, and 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In neurological disorders, 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been studied for its potential use in inhibiting the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has several advantages for lab experiments, including its ease of synthesis and its potential use in various scientific research applications. However, one limitation of 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid is its potential toxicity, which may limit its use in certain experiments. Additionally, 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid may not be suitable for experiments that require a higher degree of specificity or selectivity.

Future Directions

There are several future directions for the study of 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid. One potential direction is the development of new derivatives of 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid that may have improved efficacy or reduced toxicity. Another direction is the study of 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid in combination with other compounds to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid and its potential use in treating various diseases.
Conclusion:
In conclusion, 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been used in cancer research, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has several advantages for lab experiments, including its ease of synthesis and potential use in various scientific research applications. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the study of 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid, including the development of new derivatives and the study of 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid in combination with other compounds.

Synthesis Methods

2-[(4-Bromophenoxy)methyl]prop-2-enoic acid is synthesized by reacting 4-bromophenol with 2-bromoacetic acid in the presence of a base to yield 2-(4-bromophenoxy)acetic acid. This intermediate is then treated with triethylamine and acetic anhydride to produce 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid. The synthesis method for 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been well established and can be easily replicated in a laboratory setting.

Scientific Research Applications

2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Inflammation is a common factor in many diseases, and 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been shown to have anti-inflammatory properties. In neurological disorders, 2-[(4-Bromophenoxy)methyl]prop-2-enoic acid has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(4-bromophenoxy)methyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5H,1,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDUSYWFHCMWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenoxy)methyl]prop-2-enoic acid

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